3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid
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Overview
Description
3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid is a complex organic compound. It is characterized by multiple hydroxyl groups and a carboxylic acid functional group. This compound is notable for its intricate structure, which includes a steroid-like moiety and a sugar derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid involves multiple steps. The process typically starts with the preparation of the steroid-like moiety, followed by the introduction of the sugar derivative. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at the hydroxyl sites. Common reagents include strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial cell factories, to produce the steroid-like moiety. This is followed by chemical synthesis to attach the sugar derivative. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of various chemical products, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, affecting their structure and function. The steroid-like moiety can interact with steroid receptors, modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: 3,4,5-trihydroxybenzoic acid, known for its antioxidant properties.
Flavonoids: A class of compounds with similar hydroxyl groups and biological activities.
Uniqueness
3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid is unique due to its complex structure, which combines a steroid-like moiety with a sugar derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C27H42O9 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34) |
InChI Key |
GSKNTGPRELRWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |
Origin of Product |
United States |
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